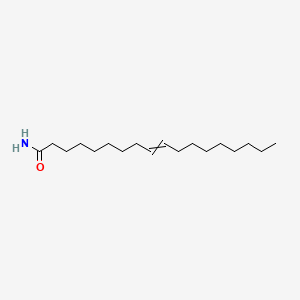

9-Octadecenamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBGEAMYMYZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859314 | |

| Record name | Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3322-62-1 | |

| Record name | 9-Octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003322621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of 9-Octadecenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecenamide, more commonly known as oleamide (B13806), is a primary fatty acid amide that has garnered significant interest in the scientific community for its role as an endogenous signaling molecule, particularly in the regulation of sleep. First identified in the cerebrospinal fluid of sleep-deprived cats, this lipophilic molecule has since been implicated in a variety of physiological processes through its interaction with the endocannabinoid system and other neurotransmitter pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and insights into its biological significance.

Discovery and Initial Isolation

The seminal discovery of this compound as a sleep-inducing factor was a landmark in neurobiology. Researchers investigating the molecular basis of sleep homeostasis isolated the compound from the cerebrospinal fluid (CSF) of cats that had been deprived of sleep.[1][2][3] This pivotal work laid the foundation for understanding the role of endogenous lipids in regulating fundamental physiological states. The initial isolation and characterization involved a multi-step process combining various chromatographic and spectroscopic techniques to purify and identify this novel bioactive molecule from a complex biological matrix.

While the original 1995 publication in Science by Cravatt et. al. provides a broader overview, subsequent research and advancements in analytical chemistry have refined the methodologies for the extraction and purification of oleamide from biological samples.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter for understanding its physiological relevance. Below is a summary of reported concentrations in various biological samples.

| Biological Matrix | Species | Condition | Concentration | Reference |

| Cerebrospinal Fluid (CSF) | Rat | Normal | 44 ng/mL | [2][4] |

| Plasma | Rat | Normal | 9.9 ng/mL | [2][4] |

| Cerebrospinal Fluid (CSF) | Rat | Sleep-Deprived (6 hours) | 3- to 4-fold increase | [5] |

| Cerebrospinal Fluid (CSF) | Human | Healthy | Up to 1000 ng/mL | [6] |

Experimental Protocols

Isolation of this compound from Cerebrospinal Fluid (Representative Protocol)

This protocol is a composite representation based on established lipid extraction techniques and the methodologies alluded to in the original discovery.

a. Sample Collection and Preparation:

-

Cerebrospinal fluid is carefully collected from anesthetized subjects.

-

Samples are immediately frozen and stored at -80°C to prevent degradation.

b. Lipid Extraction (Folch Method):

-

To 1 mL of CSF, add 4 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging as before.

-

Collect the lower organic phase and dry it under a stream of nitrogen gas.

c. Chromatographic Purification:

-

The dried lipid extract is reconstituted in a small volume of a suitable solvent (e.g., hexane) for chromatographic separation.

-

Solid-Phase Extraction (SPE): The reconstituted extract is loaded onto a silica (B1680970) gel SPE cartridge to separate lipids based on polarity. A step-wise elution with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is performed to fractionate the lipid classes.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with oleamide are further purified using normal-phase or reverse-phase HPLC. A gradient elution is typically employed to achieve high resolution. Fractions are collected and monitored for the presence of oleamide using techniques like thin-layer chromatography (TLC) or mass spectrometry.

d. Characterization and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purified fractions are derivatized (e.g., silylation) to increase volatility and then analyzed by GC-MS to confirm the identity and quantify the amount of this compound based on its characteristic mass spectrum and retention time compared to a known standard.

-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS): This high-resolution technique can be used for both identification and quantification, providing accurate mass measurements.

Chemical Synthesis of this compound

A straightforward laboratory synthesis of oleamide can be achieved through the amidation of oleic acid.

a. Materials:

-

Oleic acid

-

Anhydrous aluminum chloride (catalyst)

-

Chloroform

-

n-hexane or ethanol (B145695) for recrystallization

b. Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine oleic acid (1.0 mol equivalent) and urea (4.0 mol equivalent).

-

Add anhydrous aluminum chloride (approximately 1% by weight of the total reactants).

-

Heat the mixture to 200°C under a nitrogen atmosphere with constant stirring for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude product in chloroform and filter to remove the catalyst and excess urea.

-

Evaporate the chloroform under reduced pressure.

-

Purify the crude oleamide by recrystallization from n-hexane or ethanol to yield a white, waxy solid.

Signaling Pathways and Biological Activity

This compound exerts its biological effects through multiple signaling pathways, primarily involving the endocannabinoid and serotonergic systems.

Interaction with Cannabinoid Receptors

Oleamide is a full agonist of the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system. Its interaction with the CB1 receptor is believed to be a key mechanism underlying its sleep-inducing properties.

References

- 1. Chemical characterization of a family of brain lipids that induce sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Sleep-inducing Lipid Oleamide Deconvolutes Gap Junction Communication and Calcium Wave Transmission in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuropharmacological effects of oleamide in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the hypnotic properties of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Natural Sources of Oleamide in Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide (B13806) (cis-9,10-octadecenamide) is an endogenous fatty acid amide that has garnered significant interest within the scientific community for its multifaceted roles in mammalian physiology. First identified in the cerebrospinal fluid of sleep-deprived cats, oleamide is now recognized as a crucial signaling molecule involved in the regulation of sleep, pain, memory, and body temperature. Its interactions with various neurotransmitter systems, including the GABAergic, serotonergic, and cannabinoid systems, underscore its potential as a therapeutic target for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the natural sources of oleamide in mammals, detailing its biosynthetic and metabolic pathways, tissue distribution, and the experimental methodologies used for its study.

Endogenous Biosynthesis and Metabolism of Oleamide

The production and degradation of oleamide in mammals are tightly regulated processes involving several key enzymes. Two primary pathways for oleamide biosynthesis have been proposed, alongside a recently identified circulating synthase. The primary route of metabolism is through enzymatic hydrolysis.

Biosynthetic Pathways

-

Peptidylglycine Alpha-Amidating Monooxygenase (PAM) Pathway : This pathway involves the conversion of oleoylglycine to oleamide. Oleic acid is first converted to oleoyl-CoA, which is then conjugated to glycine (B1666218) to form oleoylglycine. The enzyme peptidylglycine alpha-amidating monooxygenase (PAM) then catalyzes the final step, converting oleoylglycine to oleamide.[1]

-

Cytochrome c Pathway : An alternative pathway involves the direct condensation of oleoyl-coenzyme A (oleoyl-CoA) with ammonia, a reaction catalyzed by cytochrome c.[2]

-

Circulating Oleamide Synthase : More recently, a distinct oleamide synthase has been discovered circulating in the blood, suggesting a potential for systemic synthesis outside of the central nervous system.

The degradation of oleamide is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH) , which hydrolyzes oleamide back to oleic acid and ammonia.[3]

Biosynthesis and degradation pathways of oleamide.

Quantitative Distribution of Oleamide in Mammalian Tissues

Oleamide has been detected and quantified in various mammalian tissues and fluids, with the highest concentrations typically found in the central nervous system. The following table summarizes the reported concentrations of oleamide in different biological samples.

| Species | Tissue/Fluid | Concentration | Reference |

| Rat | Cerebrospinal Fluid | 44 ng/mL | [4] |

| Rat | Plasma | 9.9 ng/mL | [4] |

| Mouse | Neuroblastoma Cells | 55.0 ± 9.5 pmols/10^7 cells | [5] |

| Human | Plasma | Detected | [3] |

| Human | Cerebrospinal Fluid | Detected | [6] |

Note: Quantitative data for oleamide in many tissues and across different species remains an active area of research. The provided values are based on available literature and may vary depending on the analytical methods used.

Oleamide Signaling Pathways

Oleamide exerts its physiological effects by modulating several key neurotransmitter receptor systems. It is known to interact with GABA-A receptors, serotonin (B10506) receptors, and cannabinoid receptors.

Interaction with GABA-A Receptors

Oleamide acts as a positive allosteric modulator of GABA-A receptors.[7] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. This potentiation of GABAergic inhibition is thought to contribute to oleamide's sleep-inducing effects. The binding of oleamide increases the chloride ion flux through the receptor channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[8]

Oleamide's modulation of the GABA-A receptor.

Interaction with Serotonin Receptors

Oleamide has complex interactions with the serotonin system, acting on multiple receptor subtypes. It has been shown to potentiate the function of 5-HT2A receptors, leading to an increase in inositol (B14025) phosphate (B84403) formation. Conversely, it can inhibit the activity of 5-HT7 receptors, resulting in decreased cAMP production.

Oleamide's dual effects on serotonin receptors.

Interaction with Cannabinoid Receptors

Oleamide is also recognized as a full agonist of the cannabinoid receptor type 1 (CB1). This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, a signaling cascade characteristic of CB1 receptor activation. This activity contributes to the cannabinoid-like effects of oleamide, such as analgesia and hypothermia.

Experimental Protocols

The accurate identification and quantification of oleamide in biological matrices are critical for understanding its physiological roles. The following sections provide detailed methodologies for the extraction and analysis of oleamide.

Protocol 1: Extraction of Oleamide from Brain Tissue

This protocol is adapted from established methods for lipid extraction from neural tissues.

Materials:

-

Brain tissue sample

-

Chloroform

-

0.9% NaCl solution

-

Glass homogenization tubes

-

Mechanical homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

-

Homogenization: To 100 mg of brain tissue in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize thoroughly using a mechanical homogenizer.

-

Liquid-Liquid Extraction: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture for 5 minutes and then centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

-

Collection: Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Reconstitute the dried lipid extract in 1 mL of 50% methanol and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol to remove polar impurities.

-

Elute oleamide with 5 mL of acetonitrile.

-

-

Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the sample in a known volume of the initial mobile phase for LC-MS/MS analysis.[9]

Protocol 2: Quantification of Oleamide by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a sensitive method for the quantification of oleamide in biological fluids.[4]

Materials:

-

Extracted and purified oleamide sample

-

Internal standard (e.g., ¹³C₁₈-oleamide)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Internal Standard Addition: Add a known amount of the internal standard to the sample.

-

Derivatization: Evaporate the sample to dryness. Add 10 µL of BSTFA or MTBSTFA and heat at 95°C for 5 minutes to form the N-trimethylsilyl or N-tert-butyldimethylsilyl derivative, respectively.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature program to separate the analytes.

-

Mass Spectrometry: Operate in Selective Ion Monitoring (SIM) mode, monitoring for the characteristic fragments of the oleamide derivative and its internal standard.

-

-

Quantification: Create a calibration curve using known concentrations of oleamide and the internal standard. Determine the concentration of oleamide in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: In Vitro cAMP Accumulation Assay

This assay can be used to assess the effect of oleamide on receptors that modulate adenylyl cyclase activity, such as the CB1 and 5-HT7 receptors.

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293 cells transfected with CB1 or 5-HT7)

-

Oleamide

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Cell lysis buffer

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a defined period to prevent cAMP degradation.

-

Treatment: Treat the cells with oleamide at various concentrations, with or without forskolin (to stimulate cAMP production).

-

Cell Lysis: After the incubation period, lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of oleamide concentration to determine its effect on receptor-mediated cAMP accumulation.

Experimental Workflow

The study of endogenous oleamide involves a multi-step process, from sample collection to data analysis and interpretation. The following diagram illustrates a typical experimental workflow for lipidomics analysis, which is applicable to oleamide research.

References

- 1. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The hypnotic actions of the fatty acid amide, oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sleep inducing factor oleamide is produced by mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

biosynthesis pathway of 9-Octadecenamide

An In-depth Technical Guide to the Biosynthesis of 9-Octadecenamide (Oleamide)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as oleamide (B13806), is an endogenous fatty acid amide that has garnered significant scientific interest due to its role as a signaling molecule in various physiological processes, including the regulation of sleep, pain, and body temperature.[1][2] First identified in the cerebrospinal fluid (CSF) of sleep-deprived cats, its concentration elevates during prolonged wakefulness, suggesting its function as a somnogenic, or sleep-inducing, factor.[3] Understanding the biosynthetic pathway of oleamide is critical for developing therapeutic agents targeting the systems it modulates. This technical guide provides a comprehensive overview of the current understanding of oleamide biosynthesis, detailing the primary enzymatic pathways, quantitative data, and key experimental methodologies.

Core Biosynthesis Pathways

The biochemical mechanism for oleamide synthesis has not been definitively established, but experimental evidence supports two primary pathways.[1][2] Both pathways begin with the activation of oleic acid, the fatty acid precursor.

-

Activation of Oleic Acid: The initial step in both proposed pathways is the conversion of free oleic acid into its activated thioester form, oleoyl-Coenzyme A (oleoyl-CoA). This reaction is catalyzed by an Acyl-CoA synthetase (ACS) and requires ATP and Coenzyme A.

Pathway 1: The Peptidylglycine α-Amidating Monooxygenase (PAM) Pathway

The most prominent hypothesis involves a two-step enzymatic process following the formation of oleoyl-CoA.[2]

-

Step 1: Formation of N-Oleoylglycine: Oleoyl-CoA is conjugated with the amino acid glycine (B1666218) to form the intermediate N-oleoylglycine. This reaction is catalyzed by a Glycine N-acyltransferase (GLYAT).[4] Specifically, Glycine N-acyltransferase-like 2 (GLYATL2) has been identified as an enzyme that efficiently conjugates long-chain acyl-CoAs, including oleoyl-CoA, to glycine.[1][5][6]

-

Step 2: Amidation by PAM: The intermediate, N-oleoylglycine, is then converted to this compound (oleamide) by the enzyme Peptidylglycine α-amidating monooxygenase (PAM).[4][7] PAM is a bifunctional enzyme known for its role in the C-terminal amidation of neuropeptides, and it has been shown to accept N-acylglycines as substrates.[8][9][10] The reaction involves the oxidative cleavage of the glycine moiety, leaving the amide.[9]

Pathway 2: The Cytochrome c-Mediated Pathway

An alternative, more direct pathway has been proposed involving the mitochondrial protein cytochrome c.[1][2]

-

Direct Amidation: In this pathway, oleoyl-CoA is directly converted to oleamide. The reaction is catalyzed by cytochrome c and utilizes an ammonium (B1175870) ion as the nitrogen donor.[11] This catalytic activity requires the presence of hydrogen peroxide.[11] While known for its role in the electron transport chain, this novel function of cytochrome c suggests its involvement in lipid signaling pathways.[11]

Visualization of Biosynthesis Pathways

The following diagrams illustrate the two proposed pathways for oleamide biosynthesis.

References

- 1. Identification of glycine N-acyltransferase-like 2 (GLYATL2) as a transferase that produces N-acyl glycines in humans. [su.diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide biosynthesis: a possible new role for peptidylglycine alpha-amidating enzyme and acyl-coenzyme A: glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of glycine N-acyltransferase-like 2 (GLYATL2) as a transferase that produces N-acyl glycines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. In Vivo Evidence that N-Oleoylglycine Acts Independently of Its Conversion to Oleamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 10. Peptidylglycine alpha-amidating monooxygenase: a multifunctional protein with catalytic, processing, and routing domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oleamide synthesizing activity from rat kidney: identification as cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Oleamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide (B13806), an endogenous fatty acid amide, has garnered significant scientific interest due to its multifaceted biological activities, including its role as a sleep-inducing molecule, a modulator of the endocannabinoid system, and its influence on various neurotransmitter pathways. First identified in the cerebrospinal fluid of sleep-deprived cats, this lipid messenger has emerged as a promising target for therapeutic intervention in a range of physiological and pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of oleamide, with a focus on detailed experimental methodologies and signaling pathways to support further research and drug development.

Chemical Structure and Physicochemical Properties

Oleamide, with the IUPAC name (9Z)-octadec-9-enamide, is the amide derivative of the monounsaturated fatty acid, oleic acid.[1][2] Its structure consists of an 18-carbon chain with a cis double bond between carbons 9 and 10, and a terminal amide group.[3] This seemingly simple molecule possesses a unique set of physicochemical properties that are critical to its biological function and behavior in experimental settings.

Table 1: Physicochemical Properties of Oleamide

| Property | Value | References |

| IUPAC Name | (9Z)-octadec-9-enamide | [2] |

| Synonyms | cis-9-Octadecenamide, Oleic acid amide | [4] |

| CAS Number | 301-02-0 | [1][5][6] |

| Molecular Formula | C₁₈H₃₅NO | [2][3][5] |

| Molecular Weight | 281.48 g/mol | [2][5] |

| Appearance | Creamy or white waxy solid/powder | [1][7] |

| Melting Point | 70-76 °C | [1][3][7][8] |

| Boiling Point | > 200 °C | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, ethanol, DMSO, and DMF. | [1][3][9] |

| logP (o/w) | ~6.88 (estimated) | [10] |

Biological Properties and Mechanism of Action

Oleamide exerts a wide range of biological effects, primarily through its interaction with the central nervous system. Its most well-known property is the induction of physiological sleep.[11][12] Beyond its hypnotic effects, oleamide has been shown to possess analgesic, anxiolytic, and neuroprotective properties.[13][14]

The mechanism of action of oleamide is complex and involves the modulation of multiple signaling pathways:

-

Endocannabinoid System: Oleamide is a full agonist of the cannabinoid 1 (CB1) receptor, although with a lower affinity than the endocannabinoid anandamide (B1667382).[15][16] It can also inhibit the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide, thereby potentiating the effects of endogenous cannabinoids.[1][17][18]

-

Serotonergic System: Oleamide allosterically modulates several serotonin (B10506) (5-HT) receptors, including 5-HT₂ₐ and 5-HT₂꜀, potentiating their response to serotonin.[19][20][21]

-

GABAergic System: Oleamide has been shown to potentiate the function of GABAₐ receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[14][19]

-

Other Targets: Oleamide also interacts with voltage-gated sodium channels and has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of neurogenesis.[18][22]

Key Signaling Pathways

The diverse biological effects of oleamide are a result of its interaction with multiple signaling pathways. The following diagrams illustrate some of the key pathways modulated by oleamide.

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lumirlab.com [lumirlab.com]

- 5. Biosynthesis of oleamide. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106748865A - A kind of high-purity oleamide is continuously separated method of purification - Google Patents [patents.google.com]

- 10. Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijnc.ir [ijnc.ir]

- 12. Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]

- 14. Behavioral evidence for the interaction of oleamide with multiple neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accurateclinic.com [accurateclinic.com]

- 16. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijnc.ir [ijnc.ir]

- 19. [PDF] Effect of Oleamide on Sleep and Its Relationship to Blood Pressure, Body Temperature, and Locomotor Activity in Rats | Semantic Scholar [semanticscholar.org]

- 20. Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Oleamide on the Vasomotor Responses in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oleamide, a sleep-inducing supplement, upregulates doublecortin in hippocampal progenitor cells via PPARα - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oleamide's Role in Sleep Regulation and Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamide (B13806) (cis-9,10-octadecenamide) is an endogenous fatty acid amide that has garnered significant attention as a potent sleep-inducing molecule. First isolated from the cerebrospinal fluid (CSF) of sleep-deprived cats, oleamide has been demonstrated to play a crucial role in the regulation of sleep-wake cycles. Its mechanism of action is multifaceted, involving the modulation of several key neurotransmitter systems, including the GABAergic, serotonergic, and endocannabinoid systems. This technical guide provides a comprehensive overview of the current understanding of oleamide's role in sleep, detailing its effects on sleep architecture, the underlying signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of neuropharmacology.

Introduction: The Discovery of an Endogenous Hypnotic

In 1995, a pivotal study by Cravatt et al. identified oleamide as a sleep-inducing substance that accumulates in the cerebrospinal fluid of cats deprived of sleep. This discovery marked the beginning of extensive research into the physiological role of this simple lipid amide. Subsequent studies confirmed that both central and peripheral administration of oleamide induces physiological sleep in various animal models, most notably rats.[1] The primary and most consistent effect observed is a significant reduction in sleep latency, the time it takes to fall asleep, without major alterations to the overall sleep architecture at lower doses.[2][3]

Effects of Oleamide on Sleep Architecture: Quantitative Analysis

Numerous studies have quantified the effects of oleamide on different sleep parameters. The most prominent effects are a dose-dependent decrease in sleep latency and an increase in slow-wave sleep (SWS), particularly the deeper stage of non-REM sleep (NREM). The impact on REM sleep appears to be more variable and dose-dependent.

Table 1: Dose-Dependent Effects of Intraperitoneal (i.p.) Oleamide Administration on Sleep in Rats

| Dose (mg/kg) | Change in Sleep Latency | Change in Slow-Wave Sleep (SWS) | Change in REM Sleep | Reference |

| 10 | Decreased to 44-64% of control | Significant increase in SWS2 | No significant change | [2][4] |

| 20 | Not specified | Significant increase in SWS2 | Decreased time spent in REM | [4] |

| 50 | Significant decrease | Significant increase | No significant change | [3] |

Table 2: Effects of Intracerebroventricular (i.c.v.) Oleamide Administration on Sleep in Rats

| Dose (µg) | Change in Sleep Latency | Change in Total Sleep Time | Change in REM Sleep | Reference |

| 2.8 | Significantly shortened | Not significantly altered | Not specified | [5][6] |

| 5.6 | Significantly shortened | Not significantly altered | Not specified | [7] |

| 10 (subchronic) | Not specified | Not significantly altered | Increased REM sleep | [8] |

Mechanism of Action: A Multi-Target Approach

Oleamide's sleep-inducing properties are not attributed to a single receptor interaction but rather to its ability to modulate multiple neurotransmitter systems. The primary pathways implicated are the GABAergic, endocannabinoid, and serotonergic systems.

GABAergic System Modulation

Oleamide has been shown to potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It enhances the amplitude of currents gated by these receptors, leading to increased neuronal inhibition and promoting a state conducive to sleep.[7][9] This allosteric modulation is a key component of its hypnotic effects.

Interaction with the Endocannabinoid System

Oleamide shares structural similarities with the endocannabinoid anandamide (B1667382) and interacts with the endocannabinoid system, primarily through the CB1 receptor. While its direct binding to the CB1 receptor is considered weak, a significant part of its hypnotic action is blocked by CB1 receptor antagonists.[5][6][10] This suggests that oleamide may act by potentiating the effects of endogenous cannabinoids, possibly by inhibiting the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of both oleamide and anandamide.[11]

Influence on the Serotonergic System

The serotonergic system is also a key target for oleamide. It has been shown to modulate the activity of several serotonin (B10506) receptor subtypes, including 5-HT2A and 5-HT2C receptors.[3] The sleep-inducing increase in slow-wave sleep by oleamide can be prevented by serotonin reuptake inhibitors, indicating a crucial role for serotonergic pathways in mediating its effects on sleep.[3][8]

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the effects of oleamide on sleep in rats.

Animal Model and Surgical Implantation

-

Animal Model: Adult male Sprague-Dawley rats (250-350g) are commonly used. Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).

-

Place the animal in a stereotaxic frame.

-

Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.

-

Implant flexible, insulated stainless steel wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.

-

For intracerebroventricular (i.c.v.) administration, implant a guide cannula into a lateral ventricle.

-

Secure all electrodes and the cannula to the skull using dental acrylic.

-

Allow a recovery period of at least one week post-surgery.

-

Drug Administration

-

Intraperitoneal (i.p.) Injection: Dissolve oleamide in a vehicle solution (e.g., saline containing a small percentage of Tween 80 or DMSO) and administer via intraperitoneal injection.

-

Intracerebroventricular (i.c.v.) Injection: For central administration, dissolve oleamide in an appropriate vehicle and inject directly into the lateral ventricle through the implanted cannula using a microsyringe pump.

Sleep Recording and Analysis

-

EEG/EMG Recording:

-

Acclimate the rats to the recording chamber and tethered recording cables.

-

Record EEG and EMG signals continuously for a predetermined period (e.g., 4-24 hours) following drug or vehicle administration.

-

Amplify and filter the signals (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz) and digitize them for computer analysis.

-

-

Sleep Stage Scoring:

-

Divide the recordings into epochs (typically 10-30 seconds).

-

Visually or automatically score each epoch as one of three stages:

-

Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.

-

NREM Sleep: High-amplitude, low-frequency EEG (dominated by delta waves, 0.5-4 Hz) and low EMG activity.

-

REM Sleep: Low-amplitude, high-frequency EEG (dominated by theta waves, 6-9 Hz) and muscle atonia (very low EMG activity).

-

-

Software such as SleepSign, NeuroScore, or custom MATLAB-based programs are often used for automated or semi-automated scoring.[12][13]

-

Biosynthesis and Degradation

Understanding the metabolic pathways of oleamide is crucial for developing therapeutic strategies that target this system.

-

Biosynthesis: The precise biosynthetic pathway of oleamide is still under investigation. However, it is known to be synthesized from oleic acid. One proposed pathway involves the amidation of oleoyl-CoA by cytochrome c.[3]

-

Degradation: The primary enzyme responsible for the degradation of oleamide is Fatty Acid Amide Hydrolase (FAAH). FAAH hydrolyzes oleamide into oleic acid and ammonia, thereby inactivating its signaling function.[11] As mentioned earlier, FAAH also degrades other bioactive fatty acid amides, including the endocannabinoid anandamide.

References

- 1. Characterization of the hypnotic properties of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Open-Source Logic-Based Automated Sleep Scoring Software using Electrophysiological Recordings in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Effect of Oleamide on Sleep and Its Relationship to Blood Pressure, Body Temperature, and Locomotor Activity in Rats | Semantic Scholar [semanticscholar.org]

- 4. Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute and subchronic administration of anandamide or oleamide increases REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The hypnotic actions of oleamide are blocked by a cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The hypnotic actions of the fatty acid amide, oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Open-source logic-based automated sleep scoring software using electrophysiological recordings in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Physiological Functions of Endogenous 9-Octadecenamide (Oleamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 9-Octadecenamide, commonly known as oleamide (B13806), is a primary fatty acid amide that has garnered significant scientific interest due to its diverse physiological functions. First identified as a sleep-inducing substance that accumulates in the cerebrospinal fluid of sleep-deprived animals, its roles have since been expanded to include neurotransmitter modulation, analgesia, and appetite regulation. This technical guide provides a comprehensive overview of the core physiological functions of oleamide, with a focus on its interactions with cannabinoid, GABAergic, and serotonergic systems. This document summarizes key quantitative data, details experimental methodologies for seminal studies, and provides visual representations of its signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Core Physiological Functions

Oleamide exerts a wide range of effects on the central nervous system and peripheral tissues. Its primary functions are centered around the regulation of sleep, modulation of neurotransmission, and influence on various behavioral states.

Sleep Regulation

The most well-characterized function of oleamide is its role as an endogenous hypnotic. It accumulates in the cerebrospinal fluid during periods of sleep deprivation and induces physiological sleep when administered to animals.[1] Studies have shown that peripheral administration of oleamide to rats dose-dependently suppresses motor activity and decreases sleep latency, reducing it to 44-64% of control values without significantly altering other sleep parameters.[1] The hypnotic effects of oleamide are believed to be mediated through its interactions with multiple neurotransmitter systems, most notably the GABAergic and cannabinoid systems.

Neurotransmitter System Modulation

Oleamide's physiological effects are underpinned by its ability to modulate several key neurotransmitter systems.

-

Cannabinoid System: Oleamide is structurally similar to the endocannabinoid anandamide (B1667382) and interacts with the cannabinoid system. It has been shown to be an agonist of the CB1 receptor, although with a lower affinity than anandamide.[2] The cannabimimetic effects of oleamide include the induction of hypothermia, hypoactivity, and analgesia.[3][4][5]

-

GABAergic System: Oleamide potentiates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It enhances GABA-A receptor-mediated currents, contributing to its sedative and hypnotic effects.[6] This modulation is stereoselective, with the cis isomer being more active.[6]

-

Serotonergic System: Oleamide modulates the activity of various serotonin (B10506) (5-HT) receptor subtypes. It can potentiate the response of 5-HT2A and 5-HT2C receptors and inhibit the function of 5-HT7 receptors.[7][8][9] This complex interaction with the serotonergic system likely contributes to its effects on mood and sleep-wake cycles.

Other Physiological Roles

Beyond sleep and neurotransmission, oleamide has been implicated in a range of other physiological processes:

-

Analgesia: Oleamide exhibits analgesic properties, as demonstrated in the tail-flick test, a common assay for pain response.[3][4][10]

-

Appetite Regulation: Intraperitoneal injections of oleamide have been shown to increase food intake in rats, suggesting a role in the regulation of appetite.[3]

-

Intracellular Calcium Regulation: Oleamide can induce an increase in intracellular calcium concentrations in various cell types by mobilizing calcium from intracellular stores and promoting calcium influx.[11][12][13]

-

Enzyme Inhibition: Oleamide is a substrate for the enzyme fatty acid amide hydrolase (FAAH), the same enzyme that degrades anandamide. Inhibition of FAAH leads to increased levels of oleamide and anandamide, potentiating their physiological effects.[14][15][16][17]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of oleamide with various molecular targets and its physiological effects.

Table 1: Receptor Binding Affinities and Functional Potencies

| Parameter | Receptor/Enzyme | Species/System | Value | Reference |

| Ki | CB1 Receptor | Rat Brain Membranes | 1.14 µM | [2] |

| Ki | CB1 Receptor | Human (transfected HEK-293T cells) | 8.13 µM | [2] |

| EC50 | CB1 Receptor ([35S]GTPγS binding) | Rat Brain Membranes | 1.64 µM | [2] |

| EC50 | GABA-A Receptor (SRF suppression) | Cultured Pyramidal Neurons | 4.1 µM | [18] |

| IC50 | Veratridine-induced depolarization | Mouse Synaptoneurosomes | 13.9 µM | [6] |

| IC50 | Veratridine-induced [3H]-GABA release | Mouse Synaptosomes | 4.6 µM | [6] |

Table 2: In Vivo Efficacy and Physiological Effects

| Parameter | Effect | Species | Value | Reference |

| ED50 | Suppression of Locomotor Activity | Rat | 17 ± 1.5 mg/kg | [1] |

| ED50 | Analgesia (Tail-flick test) | Rat | 66 (40-109) mg/kg | [4] |

| - | Decrease in Sleep Latency | Rat | 44-64% of control | [1] |

| - | Increase in Slow-Wave Sleep | Rat | Significant at 10 & 20 mg/kg | [5] |

| - | Hypothermia | Rat | Dose-dependent decrease | [5] |

Signaling Pathways

Oleamide's physiological functions are mediated through complex signaling pathways involving multiple receptor systems.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of oleamide's physiological functions.

In Vivo Sleep Studies in Rodents

Objective: To assess the hypnotic effects of oleamide by monitoring sleep-wake cycles using electroencephalography (EEG) and electromyography (EMG).

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

EEG and EMG electrodes

-

Data acquisition system for polysomnographic recording

-

Oleamide solution and vehicle control (e.g., Tween 80/saline)

-

Intraperitoneal (i.p.) injection supplies

Procedure:

-

Surgical Implantation of Electrodes: Anesthetize rats and place them in a stereotaxic frame. Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices. Insert fine wire electrodes into the nuchal muscles for EMG recording. Secure the electrode assembly to the skull with dental cement. Allow animals to recover for at least one week.

-

Habituation: Habituate the rats to the recording chambers and tethering cables for several days before the experiment to minimize stress-induced artifacts.

-

Baseline Recording: Record baseline sleep-wake activity for 24 hours to establish normal sleep patterns for each animal.

-

Drug Administration: Administer oleamide or vehicle control via i.p. injection at the beginning of the lights-on period (the normal sleep period for rodents).

-

Post-Injection Recording: Record EEG and EMG activity continuously for at least 6 hours post-injection.

-

Data Analysis: Score the recordings visually in 30-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze parameters such as sleep latency (time to the first episode of NREM sleep), total sleep time, and the duration of each sleep stage.

Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (Ki) of oleamide for the CB1 cannabinoid receptor.

Materials:

-

Rat brain membranes or membranes from cells expressing recombinant CB1 receptors

-

[3H]-CP55,940 (radioligand)

-

Oleamide and a known CB1 agonist/antagonist (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue or cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, [3H]-CP55,940 at a concentration near its Kd, and varying concentrations of unlabeled oleamide. For determining non-specific binding, use a high concentration of a known CB1 ligand.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of oleamide from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptors

Objective: To investigate the modulatory effects of oleamide on GABA-A receptor-mediated currents.

Materials:

-

Cultured neurons or cells expressing recombinant GABA-A receptors

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)

-

GABA and oleamide solutions

Procedure:

-

Cell Preparation: Plate neurons or transfected cells on coverslips suitable for microscopy and patch-clamp recording.

-

Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Recording: Obtain a gigaseal between the micropipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Apply GABA at a low concentration (e.g., EC10-EC20) to elicit a baseline current. Co-apply GABA with varying concentrations of oleamide to assess its modulatory effects.

-

Data Acquisition and Analysis: Record the GABA-A receptor-mediated currents before, during, and after the application of oleamide. Measure the peak amplitude and decay kinetics of the currents. Plot concentration-response curves to determine the EC50 of oleamide's potentiation.

Conclusion

Endogenous this compound (oleamide) is a multifaceted signaling molecule with profound effects on the central nervous system. Its primary role as a sleep-inducing factor is well-established and is complemented by its significant modulation of cannabinoid, GABAergic, and serotonergic neurotransmitter systems. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of oleamide's physiological functions and its mechanisms of action is crucial for exploring its therapeutic potential in the treatment of sleep disorders, pain, anxiety, and other neurological conditions. Further research into the intricate signaling networks regulated by oleamide will undoubtedly unveil new avenues for pharmacological intervention.

References

- 1. Characterization of the hypnotic properties of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unique allosteric regulation of 5-hydroxytryptamine receptor-mediated signal transduction by oleamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oleamide-induced modulation of 5-hydroxytryptamine receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric) MAK402-1KT купить, цены на сайте! [dv-expert.org]

- 16. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 17. mybiosource.com [mybiosource.com]

- 18. Stereoselective modulatory actions of oleamide on GABA(A) receptors and voltage-gated Na(+) channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 9-Octadecenamide with Cannabinoid Receptors

Authored for: Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

9-Octadecenamide, commonly known as oleamide (B13806), is an endogenous fatty acid amide that has garnered significant interest for its diverse biological activities, including its role as a signaling molecule within the endocannabinoid system. This technical guide provides a comprehensive overview of the interaction between oleamide and cannabinoid receptors, specifically the CB1 and CB2 receptors. It consolidates quantitative data on binding affinities and functional activity, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Oleamide (cis-9,10-octadecenamide) was first identified as an endogenous sleep-inducing substance isolated from the cerebrospinal fluid of sleep-deprived cats.[1][2][3] Structurally similar to the endocannabinoid anandamide (B1667382) (AEA), oleamide belongs to the family of fatty acid amides.[1] Its physiological effects, which include the induction of sleep, hypothermia, and analgesia, have prompted extensive investigation into its mechanisms of action.[1][4] While oleamide interacts with various receptor systems, including serotonin (B10506) and GABA receptors, a significant body of evidence points to its direct interaction with cannabinoid receptors as a key mediator of its effects.[5][6][7] This guide focuses specifically on the interaction of oleamide with CB1 and CB2 receptors, providing a technical foundation for further research and development.

Quantitative Data on Oleamide-Cannabinoid Receptor Interaction

The interaction of oleamide with cannabinoid receptors has been quantified through various in vitro assays, primarily radioligand binding assays and functional assays such as GTPγS binding and cAMP accumulation assays. The data consistently demonstrate that oleamide acts as a full agonist with selectivity for the CB1 receptor over the CB2 receptor.[1][8]

Table 1: Binding Affinity of Oleamide for Cannabinoid Receptors

| Receptor | Ligand | Assay Type | Preparation | Ki (μM) | Reference |

| Rat CB1 | [3H]CP55,940 | Competition Binding | Rat whole-brain membranes | 1.14 | [1][8] |

| Rat CB1 | [3H]SR141716A | Competition Binding | Rat whole-brain membranes | 2.63 | [1][8] |

| Human CB1 | [3H]CP55,940 | Competition Binding | hCB1 cell membranes | 8.13 | [8] |

| Human CB2 | [3H]CP55,940 | Competition Binding | hCB2-transfected HEK-293T cell membranes | >100 (partial inhibition) | [8] |

Table 2: Functional Activity of Oleamide at Cannabinoid Receptors

| Receptor | Assay Type | Preparation | EC50 (μM) | Maximal Stimulation (% of basal) | Reference |

| Rat CB1 | [35S]GTPγS Binding | Rat brain membranes | 1.64 | 188 ± 9% | [8] |

| Rat CB1 (for comparison) | [35S]GTPγS Binding | Rat brain membranes | 10.43 (Anandamide) | 195 ± 4% | [1] |

| Mouse CB1 | cAMP Accumulation | N1E 115 cells | Not determined | Significant inhibition at 10 μM | [1] |

Signaling Pathways

The interaction of oleamide with the CB1 receptor initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. The CB1 receptor is coupled to inhibitory G-proteins (Gi/o).[9] Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream effector proteins.

The primary signaling pathway for oleamide at the CB1 receptor involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling is pertussis toxin-sensitive, confirming the involvement of Gi/o proteins.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of oleamide with cannabinoid receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors, or whole brain membranes from rats.[9]

-

Radioligand: [3H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).[9]

-

Test Compound: this compound (Oleamide).

-

Non-specific Binding Control: A high concentration of an unlabeled cannabinoid agonist (e.g., WIN-55,212-2).[10]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5 mg/ml bovine serum albumin (BSA), pH 7.4.[10]

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.[9]

-

Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B).[9]

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of oleamide in the binding buffer.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[10]

-

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[10]

-

Competitive Binding: Add 50 µL of each oleamide dilution, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[10]

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[10]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[9][10]

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC₅₀ value is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.[11][12][13]

Materials:

-

Cell Membranes: Membranes from cells expressing the cannabinoid receptor of interest.[11]

-

[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.[11]

-

GDP: Guanosine diphosphate.

-

Test Compound: this compound (Oleamide).

-

Positive Control: A known CB1 receptor agonist (e.g., HU210).[1]

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 1 mg/ml BSA, pH 7.4.

-

Filtration System and Scintillation Counter .

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the cannabinoid receptor.[11]

-

Assay Setup: In a multi-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and GDP (final concentration ~10 µM).[11]

-

Compound Addition: Add serial dilutions of oleamide or the positive control.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[11]

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[11][14]

Materials:

-

Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[11]

-

Cell Culture Medium and Supplements.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[11]

-

Adenylyl Cyclase Activator: Forskolin (B1673556).[14]

-

Test Compound: this compound (Oleamide).

-

cAMP Detection Kit: e.g., HTRF or LANCE Ultra cAMP kit.[14]

-

Plate Reader compatible with the detection kit.

Procedure:

-

Cell Plating: Seed cells expressing the cannabinoid receptor in a multi-well plate and incubate for 24 hours.[14]

-

Compound Preparation: Prepare serial dilutions of oleamide.

-

Assay Protocol:

-

cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.[11]

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of oleamide. Fit the data using a non-linear regression model to determine the IC₅₀ value.

Conclusion

This compound (Oleamide) is a well-established endogenous agonist of the CB1 cannabinoid receptor. The quantitative data from binding and functional assays consistently demonstrate its selectivity for CB1 over CB2 receptors and its ability to act as a full agonist, primarily through the Gi/o-mediated inhibition of adenylyl cyclase. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of oleamide and its analogs. A thorough understanding of the interaction between oleamide and cannabinoid receptors is crucial for elucidating its physiological roles and exploring its therapeutic potential in various pathological conditions. This technical guide serves as a foundational resource to aid researchers and drug development professionals in these endeavors.

References

- 1. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuropharmacological effects of oleamide in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

The Thermoregulatory Effects of 9-Octadecenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Octadecenamide, commonly known as oleamide (B13806), is an endogenous fatty acid amide that has garnered significant interest for its diverse physiological roles, including the regulation of sleep and, notably, thermoregulation. This technical guide provides a comprehensive overview of the thermoregulatory effects of oleamide administration, with a focus on its hypothermic properties. It synthesizes quantitative data from key studies, details the experimental protocols utilized, and elucidates the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of oleamide and related compounds in modulating body temperature.

Quantitative Effects of this compound on Body Temperature

Administration of this compound has been consistently shown to induce a dose-dependent decrease in core body temperature in various animal models. The following tables summarize the key quantitative findings from published research.

Table 1: Dose-Dependent Hypothermic Effects of Intraperitoneal (i.p.) this compound Administration in Rats

| Dose (mg/kg) | Maximum Temperature Decrease (°C) | Time to Maximum Effect (minutes) | Animal Model | Reference |

| 2.5 | 1.0 | 35-100 | Sprague-Dawley Rats | [1][2] |

| 10 | 1.75 | Not specified | Sprague-Dawley Rats | [1][2] |

| 20 | 2.25 | Not specified | Sprague-Dawley Rats | [1][2] |

| 10-100 | ED₅₀ = 14 (12-17) | Not specified | Not specified | [3] |

Table 2: Hypothermic Effects of Intraperitoneal (i.p.) this compound Administration in Mice

| Dose (mg/kg) | Temperature Decrease (°C) at 30 minutes | Animal Model | Reference |

| 1 | 1.5 (wild-type), 1.9 (5-HT₇ knockout) | 5-HT₇⁺/⁺ and 5-HT₇⁻/⁻ mice | [4] |

| 25 | 4.0 (wild-type), 3.8 (5-HT₇ knockout) | 5-HT₇⁺/⁺ and 5-HT₇⁻/⁻ mice | [4] |

Detailed Experimental Protocols

The following sections describe the methodologies employed in key studies investigating the thermoregulatory effects of this compound.

Intraperitoneal (i.p.) Injection in Rodents

Intraperitoneal injection is a common method for systemic administration of oleamide in thermoregulation studies.

-

Animals: Adult male Sprague-Dawley rats or C57BL/6J mice are frequently used. Animals are typically housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Acclimation: Animals are allowed to acclimate to the housing conditions for at least one week prior to the experiment.

-

Drug Preparation: this compound is often dissolved in a vehicle such as 10% ethanol (B145695) in sterile saline.[4] The solution is typically warmed to room or body temperature before injection to avoid any vehicle-induced temperature changes.

-

Injection Procedure:

-

The animal is securely restrained. For rats, a two-person technique is often preferred, while for mice, a one-person technique with a proper scruff hold is common.

-

The injection site, typically the lower right abdominal quadrant to avoid the cecum and bladder, is sterilized with 70% ethanol.

-

A sterile needle (e.g., 23-27 gauge) is inserted at a 30-45 degree angle into the peritoneal cavity.

-

The plunger is slightly withdrawn to ensure no blood or urine is aspirated, confirming correct needle placement.

-

The calculated volume of the oleamide solution is injected slowly.

-

The needle is withdrawn, and the animal is returned to its home cage.

-

Intracerebroventricular (i.c.v.) Cannulation and Injection

Direct administration into the brain's ventricular system allows for the investigation of the central effects of oleamide.

-

Surgical Procedure:

-

Animals are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) and placed in a stereotaxic frame.

-

The scalp is shaved and disinfected. A midline incision is made to expose the skull.

-

A small burr hole is drilled at the desired coordinates for the lateral ventricle (e.g., relative to bregma).

-

A guide cannula is lowered to the target depth and secured to the skull with dental cement and jeweler's screws.

-

A dummy cannula is inserted to keep the guide cannula patent.

-

The incision is closed, and the animal is allowed to recover for at least a week.

-

-

Injection Procedure:

-

The animal is gently restrained, and the dummy cannula is removed.

-

An injection cannula connected to a microsyringe is inserted into the guide cannula.

-

A small volume of the oleamide solution (typically 1-5 µL) is infused slowly over a period of 1-2 minutes to avoid increased intracranial pressure.

-

The injection cannula is left in place for an additional minute to allow for diffusion before being replaced by the dummy cannula.

-

Core Body Temperature Measurement

Accurate measurement of core body temperature is critical for assessing the thermoregulatory effects of oleamide.

-

Radiotelemetry: This is the gold standard for continuous and stress-free monitoring of core body temperature in freely moving animals.

-

A sterile telemetry transmitter is surgically implanted into the peritoneal cavity or subcutaneous space under anesthesia.

-

Animals are allowed a recovery period of at least one week.

-

The transmitter continuously records core body temperature and transmits the data to a receiver placed under the animal's cage.

-

-

Rectal Probe: This is a more common and less invasive method, though it can induce stress-related temperature changes.

-

The animal is gently restrained.

-

A lubricated, flexible rectal probe is inserted to a consistent depth (e.g., 2-3 cm for rats) to ensure measurement of core temperature.

-

The temperature is recorded once the reading stabilizes.

-

Measurements are typically taken at baseline and at regular intervals following drug administration.

-

Signaling Pathways and Mechanisms of Action

The hypothermic effect of this compound is mediated by its interaction with several key receptor systems, primarily within the central nervous system.

Cannabinoid Receptor 1 (CB1)

Oleamide acts as a full agonist at the cannabinoid CB1 receptor.[5][6][7] Activation of CB1 receptors, which are highly expressed in the hypothalamus, a critical brain region for thermoregulation, is known to induce hypothermia.

Caption: Oleamide-induced CB1 receptor signaling pathway leading to hypothermia.

Serotonin 5-HT₇ Receptor

Oleamide acts as an allosteric modulator of the 5-HT₇ receptor.[4][8][9] While oleamide itself can induce hypothermia independently of the 5-HT₇ receptor, it can also modulate serotonergic signaling, which plays a role in thermoregulation.[4][10] Studies have shown that oleamide can increase c-fos expression in 5-HT₇ receptor-expressing neurons in the thalamus and hypothalamus.[11]

Caption: Allosteric modulation of the 5-HT₇ receptor by oleamide.

Transient Receptor Potential Vanilloid 1 (TRPV1)

Oleamide has been shown to activate TRPV1 channels.[12] TRPV1 is a non-selective cation channel that is involved in the sensation of heat and pain, and its activation can influence thermoregulation.

Caption: Activation of the TRPV1 channel by oleamide.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating the thermoregulatory effects of this compound.

Caption: General experimental workflow for assessing oleamide-induced hypothermia.

Caption: Logical relationship of events in oleamide-induced thermoregulation.

Conclusion

This compound is a potent endogenous modulator of body temperature, primarily inducing a hypothermic response. This effect is dose-dependent and mediated through complex interactions with multiple receptor systems within the central nervous system, including CB1, 5-HT₇, and TRPV1 receptors. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for further research into the therapeutic applications of oleamide in conditions where temperature modulation is desirable. Future studies should continue to unravel the intricate downstream signaling cascades and the precise interplay between these receptor systems in mediating the thermoregulatory effects of this fascinating lipid molecule.

References

- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 2. research.vt.edu [research.vt.edu]

- 3. Intracerebroventricular injection [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Procedure of rectal temperature measurement affects brain, muscle, skin and body temperatures and modulates the effects of intravenous cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. mmpc.org [mmpc.org]

- 9. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 10. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Procedure of rectal temperature measurement affects brain, muscle, skin, and body temperatures and modulates the effects of intravenous cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Octadecenamide as a potential neuromodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Octadecenamide, commonly known as oleamide (B13806), is an endogenous fatty acid amide that has garnered significant scientific interest for its potential role as a neuromodulator. First isolated from the cerebrospinal fluid of sleep-deprived cats, oleamide has been shown to induce physiological sleep and influence a range of other neurological functions, including thermoregulation and locomotor activity.[1][2][3][4][5] Its mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems, including the cannabinoid, serotonergic, and GABAergic systems. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its core neuromodulatory activities, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development and neuroscience.

Introduction

This compound (oleamide) is a primary fatty acid amide derived from oleic acid.[6] Its discovery as an endogenous molecule that accumulates during sleep deprivation and its subsequent identification as a potent sleep-inducing agent have paved the way for extensive research into its broader neuromodulatory functions.[3][4] Structurally similar to the endocannabinoid anandamide (B1667382), oleamide's biological activities are complex and appear to be mediated through multiple molecular targets.[7][8] This guide will delve into the biosynthesis and degradation of oleamide, its key pharmacological effects, and the intricate signaling pathways through which it exerts its influence on the central nervous system.

Biosynthesis and Metabolism

The endogenous synthesis of oleamide is thought to occur through two primary pathways. One proposed mechanism involves the conversion of oleoylglycine to oleamide by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).[5][9][10][11] An alternative pathway suggests the direct amidation of oleic acid, via oleoyl (B10858665) coenzyme A, catalyzed by cytochrome c.[5][12]